molecular formula C14H23BO2 B1616982 Di-n-butoxyborylbenzene CAS No. 7330-48-5

Di-n-butoxyborylbenzene

Cat. No.: B1616982
CAS No.: 7330-48-5
M. Wt: 234.14 g/mol
InChI Key: AXCXNCAUYZRGHF-UHFFFAOYSA-N
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Description

Di-n-butoxyborylbenzene, also known as dibutoxyphenylborane or phenylboronic acid di-n-butyl ester, is an organoboron compound with the molecular formula C14H23BO2 and a molecular weight of 234.14 g/mol . This compound is characterized by the presence of a boron atom bonded to a phenyl group and two n-butoxy groups. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-n-butoxyborylbenzene can be synthesized through the reaction of phenylboronic acid with n-butyl alcohol in the presence of a dehydrating agent. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process . The general reaction scheme is as follows:

C6H5B(OH)2+2C4H9OHC6H5B(OC4H9)2+2H2O\text{C}_6\text{H}_5\text{B(OH)}_2 + 2 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_6\text{H}_5\text{B(OC}_4\text{H}_9\text{)}_2 + 2 \text{H}_2\text{O} C6​H5​B(OH)2​+2C4​H9​OH→C6​H5​B(OC4​H9​)2​+2H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Di-n-butoxyborylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert this compound to boranes or other boron-containing compounds.

    Substitution: The n-butoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base or catalyst.

Major Products

    Oxidation: Phenylboronic acid or phenylboronates.

    Reduction: Phenylborane or other boron hydrides.

    Substitution: Various alkoxy or aryloxy derivatives of phenylboronic acid.

Scientific Research Applications

Di-n-butoxyborylbenzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation. This modification can be useful in studying biological processes and developing diagnostic tools.

    Medicine: this compound derivatives have potential applications in drug delivery and therapeutic agents. Boron-containing compounds are being explored for their anticancer and antimicrobial properties.

    Industry: The compound is used in the production of polymers, coatings, and adhesives. Its ability to form stable boronate esters makes it valuable in materials science and engineering.

Mechanism of Action

The mechanism of action of di-n-butoxyborylbenzene involves the formation of boronate esters with diols or other nucleophiles. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with electron-rich species. This interaction can modulate the activity of biomolecules or enhance the properties of materials .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar to di-n-butoxyborylbenzene but lacks the n-butoxy groups. It is commonly used in Suzuki-Miyaura coupling reactions.

    Tri-n-butylborane: Contains three n-butyl groups bonded to boron. It is used as a reducing agent and in hydroboration reactions.

    Phenylboronic Acid Pinacol Ester: Another boronic ester with different alkoxy groups. It is used in similar applications as this compound.

Uniqueness

This compound is unique due to its specific combination of a phenyl group and two n-butoxy groups. This structure provides distinct reactivity and solubility properties, making it suitable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

dibutoxy(phenyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO2/c1-3-5-12-16-15(17-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCXNCAUYZRGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326315
Record name Di-n-butoxyborylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7330-48-5
Record name NSC526743
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Di-n-butoxyborylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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